
1-(4-Amino-3-methylphenyl)pyrrolidine-3-carboxamide;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3-methylphenyl)pyrrolidine-3-carboxamide;sulfuric acid is a complex organic compound that features a pyrrolidine ring, an amino group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-methylphenyl)pyrrolidine-3-carboxamide typically involves the reaction of 4-amino-3-methylbenzoic acid with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-methylphenyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-(4-Amino-3-methylphenyl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-methylphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxamide: Similar structure but lacks the aromatic ring.
4-Amino-3-methylbenzoic acid: Contains the aromatic ring and amino group but lacks the pyrrolidine ring.
N-Phenylpyrrolidine: Similar pyrrolidine ring but different substituents on the aromatic ring.
Uniqueness
1-(4-Amino-3-methylphenyl)pyrrolidine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the pyrrolidine ring and the aromatic ring with an amino group makes it a versatile compound for various applications.
Properties
CAS No. |
143647-37-4 |
|---|---|
Molecular Formula |
C24H36N6O6S |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
1-(4-amino-3-methylphenyl)pyrrolidine-3-carboxamide;sulfuric acid |
InChI |
InChI=1S/2C12H17N3O.H2O4S/c2*1-8-6-10(2-3-11(8)13)15-5-4-9(7-15)12(14)16;1-5(2,3)4/h2*2-3,6,9H,4-5,7,13H2,1H3,(H2,14,16);(H2,1,2,3,4) |
InChI Key |
ZLGTZHVXUXTQJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2)C(=O)N)N.CC1=C(C=CC(=C1)N2CCC(C2)C(=O)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)
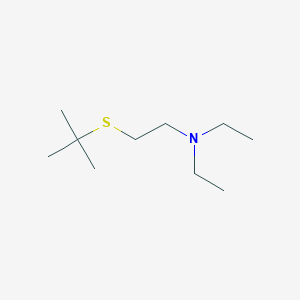
![2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde](/img/structure/B15161248.png)
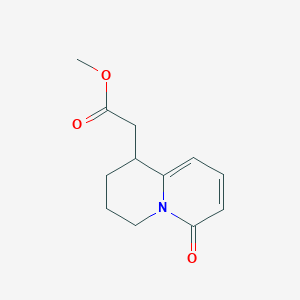
diphenylsilane](/img/structure/B15161260.png)
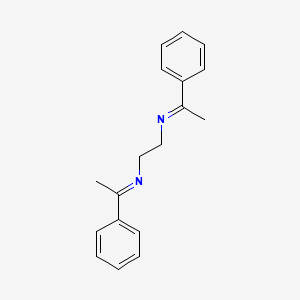
![1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15161278.png)
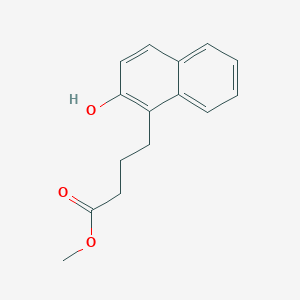
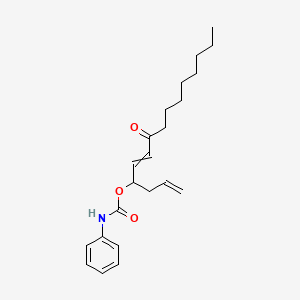
![Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N'-(2-methyl-4-quinolinyl)-](/img/structure/B15161296.png)

![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate](/img/structure/B15161310.png)
